molecular formula C10H13NO B152312 2-(4-Methylphenyl)propionamide CAS No. 127462-35-5

2-(4-Methylphenyl)propionamide

Cat. No. B152312
M. Wt: 163.22 g/mol
InChI Key: IXXSHKNFXKQRHH-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)propionamide, also known as 4-Methyl-2-phenylbutyramide or 4-Methyl-2-phenylbutanamide, is a chemical compound that belongs to the class of amides. It has been studied for its various properties and applications in scientific research.

Scientific Research Applications

Anti-Inflammatory Activity

2-(4-Methylphenyl)propionamide derivatives have shown promising results in anti-inflammatory applications. For instance, N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide, when condensed with various active hydrogen-containing compounds, demonstrated potent anti-inflammatory activity, particularly the compounds with pyrrolidine, phthalimide, and hydrazine (Rajasekaran, Sivakumar, & Jayakar, 1999).

Pesticide Chemistry

In the field of agriculture and pesticide chemistry, 2-(4-Methylphenyl)propionamide has been studied for its interactions with other chemicals. A study on the combination of different herbicides revealed the formation of an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene, indicating complex chemical interactions in soil environments (Bartha, 1969).

Synthetic Organic Chemistry

In synthetic organic chemistry, 2-(4-Methylphenyl)propionamide has been utilized for β-arylation processes. A study demonstrated the arylation at the β-methyl position of a 2,2-disubstituted propionamide with organozinc reagents, highlighting the potential for creating complex organic compounds (Shang, Ilies, Matsumoto, & Nakamura, 2013).

Structural Studies

The compound's structure has been examined for its interaction with other substances. X-ray structures and computational studies have been conducted to understand the properties and potential applications of various cathinones, including 2-(4-Methylphenyl)propionamide derivatives (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Antimicrobial Research

Research has also explored the antimicrobial potential of 2-(4-Methylphenyl)propionamide derivatives. Microwave-assisted synthesis of certain derivatives exhibited selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

properties

IUPAC Name

2-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXSHKNFXKQRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)propionamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Snell, J Colby - Enzyme and microbial technology, 1999 - Elsevier
Rhodococcus AJ270 catalyzes the hydrolysis of ibuprofen amide and four related 2-phenylpropionamides to the corresponding acids in >94% yield. Complete hydrolysis of (r,s)-(±)-2-(4…
Number of citations: 41 www.sciencedirect.com
ZL Wu, ZY Li - Tetrahedron: Asymmetry, 2001 - Elsevier
The enantioselective hydrolysis of 17 racemic α-substituted arylacetonitriles by Rhodococcus sp. CGMCC 0497 is described. The corresponding (R)-amides and (S)-acids were …
Number of citations: 42 www.sciencedirect.com

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